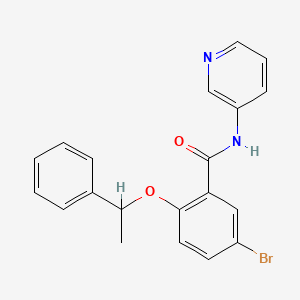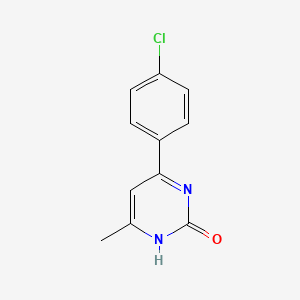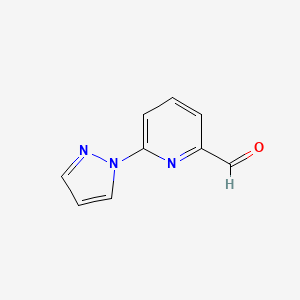
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide
Vue d'ensemble
Description
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide is an organic compound with a complex structure that includes aromatic rings, a bromine atom, and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by the introduction of the pyridine and phenylethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-[(1-phenylethyl)oxy]benzamide: Lacks the pyridine moiety, which may affect its reactivity and applications.
2-[(1-Phenylethyl)oxy]-N-3-pyridinylbenzamide: Does not contain the bromine atom, potentially altering its chemical properties and biological activity.
Uniqueness
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide is unique due to the presence of both the bromine atom and the pyridine moiety, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C20H17BrN2O2 |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
5-bromo-2-(1-phenylethoxy)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H17BrN2O2/c1-14(15-6-3-2-4-7-15)25-19-10-9-16(21)12-18(19)20(24)23-17-8-5-11-22-13-17/h2-14H,1H3,(H,23,24) |
Clé InChI |
CABLYLXHINBTKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)Br)C(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2[(3-Methoxyphenyl)oxy]thiazole](/img/structure/B8618531.png)








![3-Methyl-4-[(3-fluorobenzyl)oxy]aniline](/img/structure/B8618578.png)

